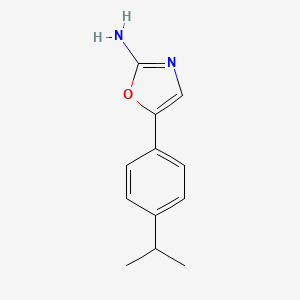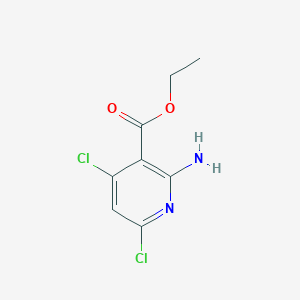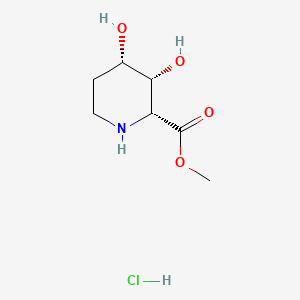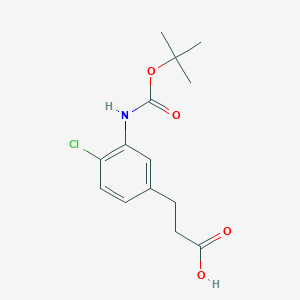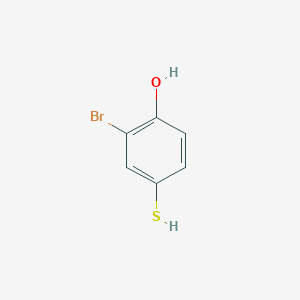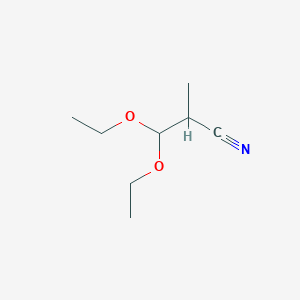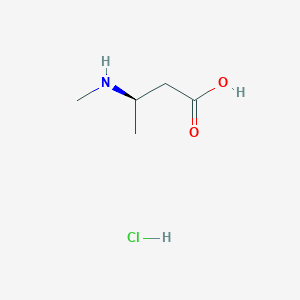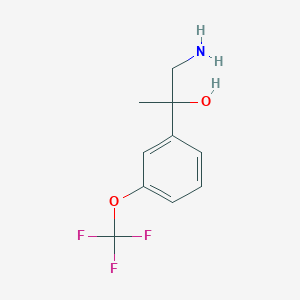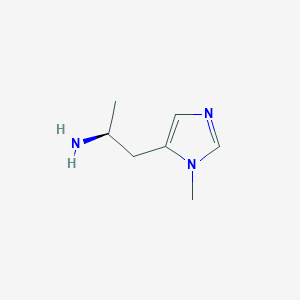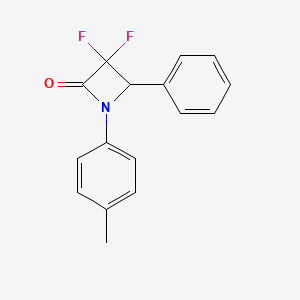
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound characterized by the presence of a difluoromethyl group, a 4-methylphenyl group, and a phenyl group attached to an azetidinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methylbenzaldehyde and phenylacetic acid.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring. This can be achieved through a cyclization reaction, where the starting materials undergo a series of transformations to form the azetidinone core.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using a fluorinating reagent, such as diethylaminosulfur trifluoride, under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs with specific biological activities.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group and the azetidinone ring play crucial roles in its biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-1-(4-methylphenyl)-4-phenyl-2-azetidinone: A closely related compound with similar structural features.
1-(4-Methylphenyl)-4-phenylazetidin-2-one: Lacks the difluoromethyl group, which may result in different biological activities.
3,3-Difluoro-1-phenyl-4-phenylazetidin-2-one: Another similar compound with variations in the substituent groups.
Uniqueness
The presence of the difluoromethyl group in 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it a valuable compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
380471-41-0 |
|---|---|
Fórmula molecular |
C16H13F2NO |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H13F2NO/c1-11-7-9-13(10-8-11)19-14(16(17,18)15(19)20)12-5-3-2-4-6-12/h2-10,14H,1H3 |
Clave InChI |
SRIZFZMBZNYAFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CC=C3 |
Solubilidad |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


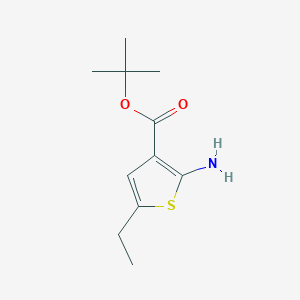
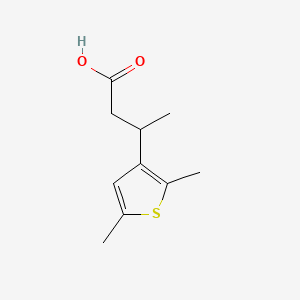
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)

